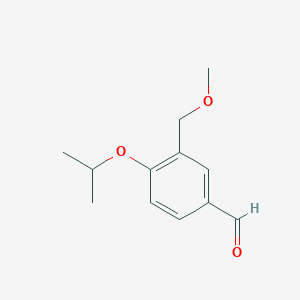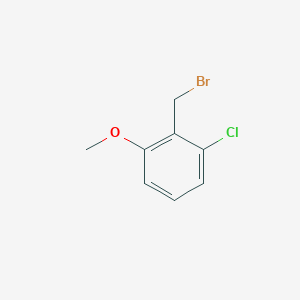
2-(Bromomethyl)-1-chloro-3-methoxybenzene
概述
描述
The compound "2-(Bromomethyl)-1-chloro-3-methoxybenzene" is a halogenated methoxybenzene, which is a class of organohalogens that are ubiquitous in the environment. These compounds are not typically produced in large technical quantities but can have both biogenic and anthropogenic origins. The presence of bromo and chloro substituents on the methoxybenzene ring suggests that this compound may have interesting reactivity and physical properties, as well as potential applications in polymer synthesis and organic chemistry .
Synthesis Analysis
The synthesis of related halomethylbenzenes has been explored in the context of polymer chemistry. For instance, 1,4-bis(halomethyl)benzenes have been used as monomers in the modified Gilch route to produce poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] (MEH–PPV). The bis(bromomethyl) monomers, in particular, have been found to yield higher molecular weights and narrower polydispersities compared to their bis(chloromethyl) counterparts . This suggests that the bromomethyl group in "2-(Bromomethyl)-1-chloro-3-methoxybenzene" could be reactive in polymerization reactions, potentially leading to high-quality polymers.
Molecular Structure Analysis
The molecular structure of halomethylbenzenes can be significantly influenced by the presence of solvent molecules, as seen in the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene. X-ray diffraction studies have shown that different solvates can lead to different conformations of the molecule in the crystalline state. Density Functional Theory (DFT) calculations have also indicated a preference for certain arrangements of the bromomethyl groups, which could be relevant for understanding the preferred conformations of "2-(Bromomethyl)-1-chloro-3-methoxybenzene" .
Chemical Reactions Analysis
The reactivity of halomethyl groups in compounds like "2-(Bromomethyl)-1-chloro-3-methoxybenzene" can be complex. For example, chloro-methoxy-carbene, a related reactive intermediate, can be formed from diazirine precursors and can undergo a variety of reactions, including fragmentation, cyclopropanation, and reaction with alcohols to form alkyl formates. The influence of substituents on the reactivity of these carbenes is an important consideration, and the presence of both bromo and chloro substituents in "2-(Bromomethyl)-1-chloro-3-methoxybenzene" could lead to unique reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of halomethylbenzenes can be influenced by their molecular structure and the nature of their substituents. Anisotropic displacement parameters, which are indicative of the dynamic behavior of atoms in the crystal lattice, have been studied for compounds like 1-(halomethyl)-3-nitrobenzene. These parameters can be challenging to determine experimentally, especially for brominated compounds, but they are essential for understanding the behavior of these molecules under different conditions .
科学研究应用
Synthesis of Sterically Hindered Compounds
- The preparation of sterically hindered bromobenzene derivatives, like 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, for stabilizing low-coordinate phosphorus compounds and creating cyclization products like 1-chloro-2,1-oxaphosphaindan is an application of bromomethyl methoxybenzene compounds (Yoshifuji, Kamijo, & Toyota, 1993).
Polymer Synthesis
- Bromomethyl methoxybenzene compounds serve as monomers in polymer synthesis. For example, 1,4-bis(bromomethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene has been used as a monomer for poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene], showing high yields and molecular weights (Sanford et al., 1999).
Electron Acceptors in Solar Cells
- The synthesis of methoxybenzene derivatives like 2-methoxy-(5,8)-dihydronaphthyl-PCBM for use as electron acceptors in polymer solar cells. This derivative shows improved photovoltaic performance compared to traditional PCBM (Jin et al., 2016).
Organohalogens in Environmental Analysis
- Analysis of environmental samples for organohalogens such as bromochloromethoxybenzenes, indicating their mixed biogenic and anthropogenic origins in the marine troposphere (Führer & Ballschmiter, 1998).
Synthesis of Hyperbranched Polyethers
- The use of bromomethyl dihydroxybenzene derivatives for the one-pot synthesis of hyperbranched polyethers, which show a combination of O-alkylation and C-alkylation during polymerization (Uhrich et al., 1992).
Study of Aromatic Ethers in Disinfection Byproducts
- Researching the reactivity of free chlorine constituents (Cl₂, Cl₂O, and HOCl) toward aromatic ethers like methoxybenzenes in the context of disinfection byproducts in water treatment (Sivey & Roberts, 2012).
Halogenation Reactions in Organic Synthesis
- The utilization of 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene (halo = bromo and chloro) compounds in various halogenation reactions, serving as scaffolds for molecular receptors in organic synthesis (Wallace et al., 2005).
安全和危害
未来方向
The future directions in the field of bromomethyl compounds could involve the development of safer and more sustainable methods for their synthesis and use . Additionally, these compounds could find potential applications in various fields such as pharmaceuticals, agrochemicals, and materials industries .
属性
IUPAC Name |
2-(bromomethyl)-1-chloro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHMKGCZRSUSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624851 | |
| Record name | 2-(Bromomethyl)-1-chloro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-chloro-3-methoxybenzene | |
CAS RN |
83781-95-7 | |
| Record name | 2-(Bromomethyl)-1-chloro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

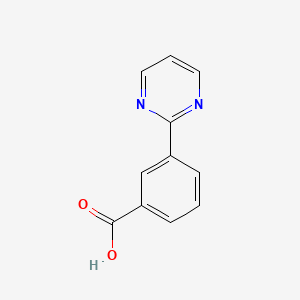

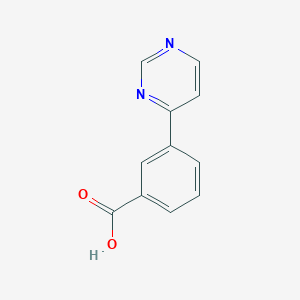

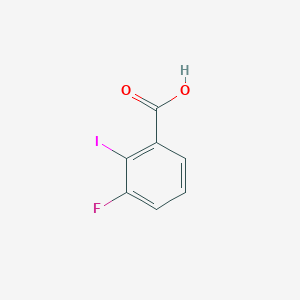



![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)
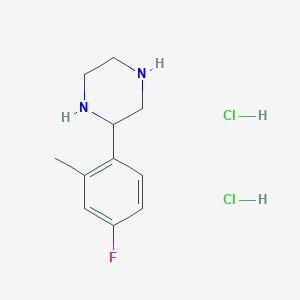

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)
